molecular formula C7H3BrClNO2S2 B2781598 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride CAS No. 2377034-17-6

7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride

Cat. No.: B2781598
CAS No.: 2377034-17-6
M. Wt: 312.58
InChI Key: MOLOLMUTQPPUKB-UHFFFAOYSA-N
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Description

7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is a chemical compound with the CAS Number: 2377034-17-6 . It has a molecular weight of 312.6 . The IUPAC name for this compound is 7-bromothieno [3,2-c]pyridine-2-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrClNO2S2/c8-5-3-10-2-4-1-6 (13-7 (4)5)14 (9,11)12/h1-3H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, sulfonyl chlorides in general are known to be versatile reagents in organic chemistry. They can be converted into numerous sulfonyl derivatives, undergo diverse desulfitative cross-couplings, and serve as arylating agents .

Scientific Research Applications

Synthesis of Hexahydroquinolines

Sulfonic acid functionalized pyridinium chloride, a compound related to 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride, has been utilized as a catalyst in the synthesis of hexahydroquinolines. This process involves a one-pot multi-component condensation, demonstrating the compound's utility in facilitating complex organic reactions under solvent-free conditions (Khazaei et al., 2013).

Facilitating Multi-Component Reactions

Further research emphasizes the role of sulfonic acid functionalized pyridinium chloride in promoting the solvent-free synthesis of complex organic structures such as 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This underscores the potential for this compound analogs to catalyze similar multi-component reactions (Moosavi‐Zare et al., 2013).

Catalysis in Organic Synthesis

The palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines, using sulfonyl chlorides as reagents, demonstrates the versatility of sulfonyl chloride derivatives in organic synthesis. This process outlines a direct pathway to ortho-sulfonylated phenols, suggesting a potential application area for this compound in catalysis and synthesis (Xu et al., 2015).

Properties

IUPAC Name

7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S2/c8-5-3-10-2-4-1-6(13-7(4)5)14(9,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLOLMUTQPPUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(C=NC=C21)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377034-17-6
Record name 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride
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